(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is a compound that combines a fluorinated benzyl group with an indole moiety, linked through an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorinated Benzyl Group: The 3-fluoro-benzyl group can be introduced through nucleophilic substitution reactions, where a fluorinated benzyl halide reacts with an appropriate nucleophile.
Linking the Indole and Benzyl Groups: The final step involves the formation of the ethylamine linkage, which can be achieved through reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorinated benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine .
Scientific Research Applications
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The fluorinated benzyl group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Fluorinated Benzyl Compounds: Compounds such as 4-fluorobenzylamine and 2-fluorobenzylamine share the fluorinated benzyl group and have similar chemical properties.
Uniqueness
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is unique due to the combination of the indole and fluorinated benzyl groups, which may confer distinct biological and chemical properties. This combination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRKXYKOMSLCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.